N'-(2,4-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide
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Overview
Description
N'-(2,4-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a complex organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,4-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N'-(2,4-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxalamide moiety, potentially leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the oxalamide moiety can produce amines .
Scientific Research Applications
N'-(2,4-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activities make it a candidate for studies on antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Its potential antitumor properties are of interest in cancer research, and it may be explored as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N'-(2,4-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which may explain its antibacterial and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Uniqueness
What sets N'-(2,4-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide apart is its unique combination of a thiazole ring with an oxalamide moiety, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-4-7-17(8-5-14)22-24-18(13-28-22)10-11-23-20(26)21(27)25-19-9-6-15(2)12-16(19)3/h4-9,12-13H,10-11H2,1-3H3,(H,23,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPFVWVDFHXZRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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